4-methoxy-N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]benzamide
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Overview
Description
4-methoxy-N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]benzamide is a complex organic compound with a unique structure that includes a benzofuran ring, a methoxy group, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]benzamide typically involves multiple steps. One common method includes the condensation of 4-methoxybenzoyl chloride with 4-methylbenzylamine, followed by cyclization to form the benzofuran ring. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as sodium borohydride .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
4-methoxy-N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate.
Reduction: Reduction reactions can be carried out using sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, especially at the benzylic position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: N-bromosuccinimide (NBS) for free radical bromination.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of brominated derivatives.
Scientific Research Applications
4-methoxy-N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]benzamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-cancer properties.
Mechanism of Action
The mechanism of action of 4-methoxy-N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]benzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 4-methoxy-N-(4-methylbenzyl)benzamide
- 4-methoxy-N-(2-methylphenyl)benzamide
- 4-methoxy-N-(3-methylphenyl)benzamide
Uniqueness
4-methoxy-N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]benzamide is unique due to its benzofuran ring, which imparts distinct chemical properties and biological activities compared to other similar compounds .
Properties
Molecular Formula |
C24H19NO4 |
---|---|
Molecular Weight |
385.4 g/mol |
IUPAC Name |
4-methoxy-N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]benzamide |
InChI |
InChI=1S/C24H19NO4/c1-15-7-9-16(10-8-15)22(26)23-21(19-5-3-4-6-20(19)29-23)25-24(27)17-11-13-18(28-2)14-12-17/h3-14H,1-2H3,(H,25,27) |
InChI Key |
VAVUGDFVDQSHTI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
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